molecular formula C48H32N2 B14059629 3,3'-Bis(9-phenyl-9H-carbazol-3-yl)-1,1'-biphenyl

3,3'-Bis(9-phenyl-9H-carbazol-3-yl)-1,1'-biphenyl

Cat. No.: B14059629
M. Wt: 636.8 g/mol
InChI Key: OIISPAUPFGOFJA-UHFFFAOYSA-N
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Description

3,3’-Bis(9-phenyl-9H-carbazol-3-yl)-1,1’-biphenyl is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two 9-phenyl-9H-carbazol-3-yl groups attached to a biphenyl core, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Bis(9-phenyl-9H-carbazol-3-yl)-1,1’-biphenyl typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of 9-phenyl-9H-carbazole is coupled with a halogenated biphenyl under palladium catalysis. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or dimethylformamide, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3’-Bis(9-phenyl-9H-carbazol-3-yl)-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the biphenyl and carbazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully hydrogenated biphenyl compounds.

Scientific Research Applications

3,3’-Bis(9-phenyl-9H-carbazol-3-yl)-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-Bis(9-phenyl-9H-carbazol-3-yl)-1,1’-biphenyl involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions can influence the electronic properties of the compound, making it useful in electronic and photonic applications. The pathways involved often include electron transfer and energy transfer processes.

Comparison with Similar Compounds

Similar Compounds

    3,3’-Bis(9-phenyl-9H-carbazol-3-yl)benzophenone: Similar structure but with a benzophenone core.

    9,9’-Biphenyl-3,3’-diylbis(9H-carbazole): Features a biphenyl core with carbazole groups at different positions.

Uniqueness

3,3’-Bis(9-phenyl-9H-carbazol-3-yl)-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications .

Properties

Molecular Formula

C48H32N2

Molecular Weight

636.8 g/mol

IUPAC Name

9-phenyl-3-[3-[3-(9-phenylcarbazol-3-yl)phenyl]phenyl]carbazole

InChI

InChI=1S/C48H32N2/c1-3-17-39(18-4-1)49-45-23-9-7-21-41(45)43-31-37(25-27-47(43)49)35-15-11-13-33(29-35)34-14-12-16-36(30-34)38-26-28-48-44(32-38)42-22-8-10-24-46(42)50(48)40-19-5-2-6-20-40/h1-32H

InChI Key

OIISPAUPFGOFJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=CC(=C4)C5=CC(=CC=C5)C6=CC7=C(C=C6)N(C8=CC=CC=C87)C9=CC=CC=C9)C1=CC=CC=C12

Origin of Product

United States

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